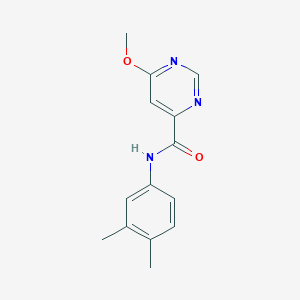

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

Descripción

N-(3,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative characterized by a carboxamide group at position 4 of the pyrimidine ring, a methoxy substituent at position 6, and a 3,4-dimethylphenyl moiety as the N-linked aromatic group.

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-4-5-11(6-10(9)2)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXPNIICNKABSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with 6-methoxypyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Building Block in Organic Synthesis

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds due to its unique structural features that allow for various substitution reactions .

Industrial Production

In industrial settings, this compound can be synthesized using methods that enhance efficiency and yield. Automated reactors and continuous flow systems are often employed to optimize production processes. The compound's stability and reactivity make it suitable for large-scale applications in pharmaceutical manufacturing.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its potential effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve inhibition of bacterial DNA synthesis or interference with cell wall biosynthesis .

Anticancer Potential

The compound is under investigation for its anticancer properties. Preliminary studies suggest it may inhibit specific enzymes involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death) in malignant cells. This activity is attributed to its ability to interact with molecular targets critical for tumor growth .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional nuances of N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide can be elucidated through comparisons with related pyrimidine derivatives. Below is a detailed analysis supported by evidence:

Substituent Effects on the Aromatic Ring

- N-(4-Methoxyphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxamide (): Key Differences: The aromatic group here is 4-methoxyphenyl (electron-donating methoxy) rather than 3,4-dimethylphenyl. Structural Impact: The pyrimidine ring is partially saturated (tetrahydro), increasing conformational flexibility compared to the fully aromatic target compound. The 2-oxo group introduces hydrogen-bonding capability absent in the target. Biological Implications: Saturation and the 2-oxo group may influence binding to enzymes like dihydrofolate reductase (DHFR), where tetrahydro pyrimidines are common substrates .

- N-(4-Chloro/Methoxyphenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide (): Key Differences: The 4-chloro/methoxyphenyl group introduces electron-withdrawing (Cl) or donating (OMe) effects. The 2-thioxo group replaces oxygen, increasing sulfur-mediated interactions (e.g., van der Waals forces). Synthetic Notes: The use of POCl₃ in DMF for formylation (position 3) suggests reactivity differences compared to the target compound’s methoxy group .

Pyrimidine Core Modifications

- Biological Relevance: Thieno-fused pyrimidines are prevalent in kinase inhibitors due to their rigid, planar structure .

- N-(3,4-Dimethylphenyl)-6-(2-Methyl-3-Pyridyl)Thieno[2,3-d]Pyrimidin-4-Amine (): Key Differences: Replaces the carboxamide with an amine group and introduces a pyridyl substituent. The pyridyl nitrogen enhances solubility and hydrogen-bonding capacity, while the amine group may reduce metabolic stability compared to carboxamides. Synthetic Yield: Low yield (38%) in the coupling reaction highlights synthetic challenges with sterically hindered aryl groups .

Comparative Data Table

Structural and Functional Insights

- Electronic Effects: Methoxy and methyl groups (electron-donating) enhance π-donor capacity in the target compound, favoring interactions with hydrophobic pockets. Chloro substituents (electron-withdrawing) in may improve electrophilicity for nucleophilic attacks.

- Synthetic Accessibility : The target compound’s fully aromatic pyrimidine core likely simplifies synthesis compared to fused or saturated derivatives, though steric hindrance from 3,4-dimethylphenyl may lower yields .

Actividad Biológica

N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxy group and a dimethylphenyl moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Receptor Modulation : By binding to certain receptors, it can modulate signaling pathways that are crucial for cell proliferation and survival.

These interactions can result in significant biological responses, including apoptosis in cancer cells.

Anticancer Properties

This compound has been investigated for its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.26 | 100.39 |

| HepG2 (Liver Cancer) | 6.92 | 99.98 |

| A549 (Lung Cancer) | 8.99 | 100.07 |

| DU145 (Prostate Cancer) | 7.89 | 99.93 |

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanistic Studies

Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins. For instance, treatment with the compound resulted in increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic), indicating a shift toward apoptosis in treated cells .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies using the MTT assay confirmed the cytotoxic effects of this compound on various cancer cell lines, with IC50 values ranging from 6.92 µM to 8.99 µM .

- Cell Cycle Analysis : Flow cytometry analysis indicated that the compound causes S-phase arrest in HepG2 cells, thereby inhibiting cell proliferation and promoting apoptosis .

- Molecular Docking Studies : Computational studies suggest that this compound may target farnesyltransferase, a key enzyme involved in cancer cell signaling pathways .

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

- Step 1: Condensation of substituted pyrimidine precursors with 3,4-dimethylaniline under nucleophilic acyl substitution conditions.

- Step 2: Methoxylation at the 6-position using sodium methoxide or dimethyl sulfate in anhydrous solvents.

Key factors affecting yield include: - Catalyst selection: Lewis acids (e.g., ZnCl₂) improve acylation efficiency .

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict moisture control .

- Temperature: Optimal yields (~70–80%) are achieved at 80–100°C for 12–24 hours .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy: and NMR identify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray crystallography: Reveals dihedral angles between the pyrimidine core and substituents (e.g., 12–86° for phenyl groups), critical for understanding conformational stability .

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 314.12) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial activity: Demonstrated against Staphylococcus aureus (MIC = 16 µg/mL) via membrane disruption, validated via time-kill assays .

- Enzyme inhibition: IC₅₀ of 2.1 µM against acetylcholinesterase, suggesting potential for neurodegenerative disease research .

- Cytotoxicity: Moderate activity (IC₅₀ = 50 µM) in HeLa cells, requiring further SAR studies .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scale-up synthesis?

Methodological Answer: Use statistical design of experiments (DoE) to:

- Identify critical parameters: Fractional factorial designs screen variables (e.g., solvent, catalyst loading, temperature) .

- Response surface methodology (RSM): Central composite designs model non-linear relationships (e.g., 95% yield at 85°C, 15 mol% catalyst) .

- Process analytical technology (PAT): In-line FTIR monitors reaction progress to reduce batch variability .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardize assay protocols: Variability in MIC values often arises from differences in inoculum size or growth media .

- Validate target engagement: Use SPR or ITC to confirm binding affinity (e.g., KD = 1.8 µM for acetylcholinesterase) .

- Control for off-target effects: CRISPR-Cas9 knockout models distinguish specific vs. nonspecific cytotoxicity .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking: AutoDock Vina simulates binding poses in acetylcholinesterase (ΔG = -9.2 kcal/mol) .

- MD simulations: AMBER analyzes stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

- QSAR models: CoMFA identifies electron-withdrawing groups (e.g., methoxy) as critical for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.